

Analysis of Haloacetic Acids in Drinking Water: A Guide to EPA Methods

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Compound of Interest		
Compound Name:	Dibromoacetic acid	
Cat. No.:	B154833	Get Quote

Application Note

Introduction

Haloacetic acids (HAAs) are a group of disinfection byproducts (DBPs) formed when chlorine or other disinfectants react with naturally occurring organic and inorganic matter in water during the treatment process.[1][2] Long-term exposure to certain HAAs has been linked to an increased risk of cancer, prompting regulatory bodies like the U.S. Environmental Protection Agency (EPA) to establish maximum contaminant levels (MCLs) in drinking water.[1] The EPA currently regulates five HAAs (HAA5) under the Stage 2 Disinfectants and Disinfection Byproducts Rule (DBPR), with a combined MCL of 60 μg/L.[3][4] The HAA5 group includes monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), and **dibromoacetic acid** (DBAA). An additional four HAAs (forming HAA9) are also often monitored. This document provides detailed protocols for two primary EPA methods for HAA analysis: EPA Method 552.3, a gas chromatography (GC) method, and EPA Method 557, an ion chromatography-tandem mass spectrometry (IC-MS/MS) method.

Method Selection

The choice between EPA Method 552.3 and EPA Method 557 depends on laboratory instrumentation, desired analyte range, and sample throughput.



- EPA Method 552.3 is a widely used method that involves liquid-liquid microextraction, derivatization of the acidic analytes to their methyl esters, and subsequent analysis by gas chromatography with an electron capture detector (GC-ECD). This method is robust and suitable for the determination of the nine haloacetic acids and the herbicide dalapon.
- EPA Method 557 is a more recent and direct method that utilizes ion chromatography
 coupled with tandem mass spectrometry (IC-ESI-MS/MS). A key advantage of this method is
 that it does not require sample derivatization or extraction, allowing for direct injection of the
 water sample. This method can determine the nine HAAs, bromate, and dalapon.

Data Presentation

The following tables summarize key quantitative data for the discussed EPA methods.

Table 1: Regulated and Monitored Haloacetic Acids

Analyte	Acronym	Regulatory Group
Monochloroacetic acid	MCAA	HAA5, HAA9
Monobromoacetic acid	МВАА	HAA5, HAA9
Dichloroacetic acid	DCAA	HAA5, HAA9
Trichloroacetic acid	TCAA	HAA5, HAA9
Dibromoacetic acid	DBAA	HAA5, HAA9
Bromochloroacetic acid	ВСАА	HAA9
Bromodichloroacetic acid	BDCAA	HAA9
Chlorodibromoacetic acid	CDBAA	HAA9
Tribromoacetic acid	ТВАА	НАА9

Table 2: Method Detection Limits (MDLs) for EPA Method 552.2 (Predecessor to 552.3) and EPA Method 557



Analyte	EPA Method 552.2 MDL (μg/L)	EPA Method 557 MDL (μg/L)
Monochloroacetic acid (MCAA)	0.23	0.064
Monobromoacetic acid (MBAA)	0.16	0.057
Dichloroacetic acid (DCAA)	0.11	0.052
Trichloroacetic acid (TCAA)	0.13	0.056
Dibromoacetic acid (DBAA)	0.10	0.021
Bromochloroacetic acid (BCAA)	0.22	0.038
Bromodichloroacetic acid (BDCAA)	0.38	0.036
Chlorodibromoacetic acid (CDBAA)	0.25	0.11
Tribromoacetic acid (TBAA)	0.63	0.063
Dalapon	0.06	0.025
Bromate	Not Applicable	0.091

Note: MDLs are matrix and instrument dependent and should be determined by each laboratory.

Experimental Protocols EPA Method 552.3: GC-ECD Analysis

This method involves the extraction and derivatization of HAAs prior to analysis.

- 1. Sample Collection and Preservation
- Collect grab samples in 40-mL amber glass vials with TFE-lined screw caps.



- Dechlorinate the sample by adding ammonium chloride (NH₄Cl) to a concentration of 100 mg/L to prevent further HAA formation.
- Chill samples during shipment and store them at or below 6°C, protected from light. Do not freeze. The holding time for samples is 14 days.
- 2. Sample Preparation (Liquid-Liquid Microextraction and Derivatization)
- Adjust a 40 mL water sample to a pH of 0.5 or less with a suitable acid.
- Extract the sample with 4 mL of methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME) containing an internal standard (e.g., 1,2,3-trichloropropane).
- Convert the extracted haloacetic acids to their methyl esters by adding acidic methanol and heating for 2 hours.
- Separate the organic phase containing the methylated HAAs from the acidic methanol by adding a concentrated aqueous solution of sodium sulfate.
- Neutralize the extract with a saturated solution of sodium bicarbonate.
- 3. Instrumental Analysis (GC-ECD)
- Gas Chromatograph System: A gas chromatograph equipped with a split/splitless injector and a micro electron capture detector (µECD) is required.
- Column: A capillary column such as an Rtx-1701 (30m x 0.25mm x 0.25μm) is suitable.
- Carrier Gas: Helium or hydrogen can be used as the carrier gas.
- Injector and Detector Temperatures: Typical injector temperature is 210°C and detector temperature is 290°C.
- Oven Temperature Program: A temperature program is used to separate the HAA methyl esters. An example program is: hold at 35°C for 10 minutes, ramp to 65°C at 3°C/min, ramp to 85°C at 10°C/min, and finally ramp to 205°C at 20°C/min and hold for 5 minutes.
- Data Acquisition: An electronic data station is used for data acquisition and processing.



4. Quality Control

- Regularly analyze laboratory reagent blanks, field duplicates, and laboratory fortified sample matrices.
- Perform initial demonstrations of capability and ongoing calibration checks.

EPA Method 557: IC-MS/MS Analysis

This method allows for the direct analysis of HAAs without extraction or derivatization.

- 1. Sample Collection and Preservation
- Sample collection and preservation are similar to Method 552.3. Collect samples in appropriate containers with ammonium chloride as a preservative.
- Samples must be chilled during shipment and stored at or below 6°C, protected from light, until analysis. Do not freeze.
- 2. Sample Preparation
- No sample preparation is required for this method. Samples are analyzed by direct injection.
- 3. Instrumental Analysis (IC-MS/MS)
- Ion Chromatography System: An ion chromatograph with a suitable anion exchange column is used for separation.
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is required.
- Mobile Phase: A suitable eluent gradient is used to separate the analytes.
- Post-Column Reagent: Acetonitrile is added post-column to enhance desolvation in the ESI source.
- Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of each analyte.

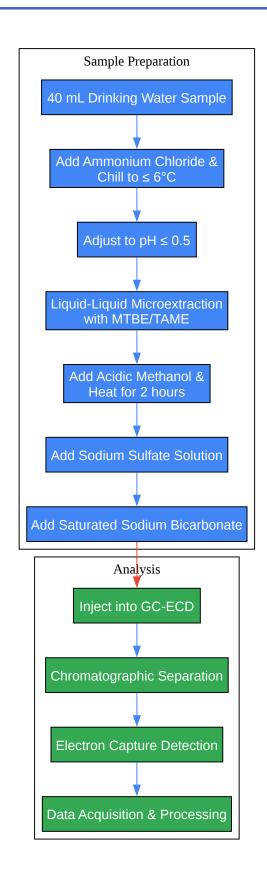


4. Quality Control

- QC requirements include the initial demonstration of capability and ongoing QC checks as outlined in the official EPA method.
- Matrix effects should be monitored, and common anions that can cause suppression are diverted from the mass spectrometer.

Mandatory Visualization





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Caption: Workflow for EPA Method 552.3 for Haloacetic Acid Analysis.



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